N-(2,2,2-Trifluoroethylidene)urea
Description
N-(2,2,2-Trifluoroethylidene)urea is a fluorinated urea derivative characterized by a trifluoroethylidene group (CF₃-CH=N-) attached to the urea backbone.
Properties
CAS No. |
138968-31-7 |
|---|---|
Molecular Formula |
C3H3F3N2O |
Molecular Weight |
140.06 g/mol |
IUPAC Name |
2,2,2-trifluoroethylideneurea |
InChI |
InChI=1S/C3H3F3N2O/c4-3(5,6)1-8-2(7)9/h1H,(H2,7,9) |
InChI Key |
DAVGPBHOLYQJBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,2,2-Trifluoroethylidene)urea can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethylamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to achieve high yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-Trifluoroethylidene)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of trifluoroacetaldehyde derivatives.
Reduction: Formation of trifluoroethylamines.
Substitution: Formation of various substituted ureas.
Scientific Research Applications
N-(2,2,2-Trifluoroethylidene)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its role in drug development, particularly in enhancing the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,2,2-Trifluoroethylidene)urea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity and cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Thermal and Physicochemical Properties
- Thermal Stability: Trifluoroethyl-substituted ureas exhibit higher thermal stability than non-fluorinated analogs. For example, 1-cyclohexyl-3-(2,2,2-trifluoroethyl)urea is synthesized at 80°C without decomposition , whereas nitro-containing compounds like TNMA () require rigorous thermal safety evaluations due to explosive tendencies .
- Solubility : The trifluoromethyl group enhances hydrophobicity, reducing aqueous solubility. This property is critical in agrochemical formulations for controlled release .
- Hydrogen Bonding: Urea derivatives with fluorinated groups show altered hydrogen-bonding capacity.
Bioactivity and Functional Comparisons
- Agrochemicals : Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) inhibits photosynthesis in weeds by disrupting chloroplast function . The trifluoromethyl group in N-(2,2,2-Trifluoroethylidene)urea may confer similar bioactivity but requires validation.
- Pharmaceuticals : Urea derivatives like 1-cyclohexyl-3-(2,2,2-trifluoroethyl)urea are intermediates in drug synthesis (e.g., protease inhibitors) due to their stability and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
